molecular formula C18H19NO6 B6664557 5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid

5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid

Cat. No.: B6664557
M. Wt: 345.3 g/mol
InChI Key: OYUIBHSBLOYMGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The exact molecular targets and pathways can vary depending on the specific biological context and the substituents present on the benzofuran ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzofuran and furan rings

Properties

IUPAC Name

5-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-3-23-15-7-11-6-10(2)24-16(11)8-12(15)9-19-17(20)13-4-5-14(25-13)18(21)22/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUIBHSBLOYMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)CNC(=O)C3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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